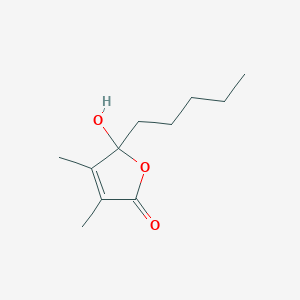

(-)-Hydroxydihydrobovolide

Description

Propriétés

Numéro CAS |

6067-11-4 |

|---|---|

Formule moléculaire |

C11H18O3 |

Poids moléculaire |

198.26 g/mol |

Nom IUPAC |

5-hydroxy-3,4-dimethyl-5-pentylfuran-2-one |

InChI |

InChI=1S/C11H18O3/c1-4-5-6-7-11(13)9(3)8(2)10(12)14-11/h13H,4-7H2,1-3H3 |

Clé InChI |

VJZWZDQDXPADSE-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC1(C(=C(C(=O)O1)C)C)O |

Autres numéros CAS |

6067-11-4 |

Synonymes |

hydroxydihydrobovolide |

Origine du produit |

United States |

Foundational & Exploratory

The Enigmatic Presence of (-)-Hydroxydihydrobovolide in Clausena emarginata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

(-)-Hydroxydihydrobovolide, a natural product of scientific interest, has been attributed to the plant species Clausena emarginata Huang. While this compound is commercially available and its origin is cited as this particular plant, a comprehensive review of publicly accessible scientific literature does not yield the primary research article detailing its initial discovery, isolation, and characterization from Clausena emarginata. This technical guide, therefore, aims to provide a thorough overview based on the available data, including general phytochemical insights into Clausena emarginata, established methodologies for the isolation of natural products from this genus, and the known properties of this compound. The absence of the primary source necessitates a generalized approach to the experimental protocols.

Phytochemical Landscape of Clausena emarginata

Clausena emarginata, a member of the Rutaceae family, is a rich source of diverse secondary metabolites. Phytochemical investigations have led to the isolation and characterization of numerous compounds, primarily carbazole (B46965) alkaloids, coumarins, limonoids (specifically A,D-seco-limonoids), and lignans.[1][2][3][4] These classes of compounds have demonstrated a wide range of biological activities, including antiproliferative, anti-inflammatory, and neuroprotective effects, making Clausena emarginata a plant of significant interest for drug discovery.[1][4]

Physicochemical Properties of this compound

While the specific yield and detailed spectroscopic data from its isolation from Clausena emarginata are not available in the reviewed literature, the fundamental physicochemical properties of this compound have been reported.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O₃ | [5] |

| Molecular Weight | 198.26 g/mol | [5] |

| CAS Number | 124097-54-7 | [1] |

| Appearance | Light yellow to yellow oil | [5] |

Generalized Experimental Protocols

The following protocols are based on established methods for the isolation of terpenoid-like compounds from the Clausena genus and are intended to serve as a practical guide.

Extraction

-

Plant Material Preparation: Air-dry the stems and leaves of Clausena emarginata.

-

Grinding: Pulverize the dried plant material to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 72 hours). Alternatively, use Soxhlet extraction for a more exhaustive process.

-

Concentration: Concentrate the resulting ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Isolation

A generalized workflow for the isolation of a target compound like this compound from the crude extract is depicted below. This multi-step process employs various chromatographic techniques to separate compounds based on their polarity and size.

References

Initial Characterization of (-)-Hydroxydihydrobovolide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the initial characterization of (-)-Hydroxydihydrobovolide, a natural product isolated from Portulaca oleracea L. The document collates available data on its cytotoxicity and pharmacokinetic profile. While direct experimental evidence for its anti-inflammatory and antioxidant activities is not yet available in published literature, this guide also presents standardized experimental protocols and relevant signaling pathways for future investigations into these potential biological activities.

Chemical and Physical Properties

This compound is classified as an α,β-unsaturated γ-lactone. Its structure has been elucidated and confirmed through spectroscopic methods.

Biological Activity

The primary biological activity reported for this compound is its cytotoxic effect on human neuroblastoma cells.

Cytotoxicity

An initial study has demonstrated that this compound exhibits significant cytotoxicity against SH-SY5Y human neuroblastoma cells.[1][2][3][4][5] At a concentration of 50 µM, the compound was shown to have a notable effect on cell viability.[1][2][3][4][5] The same study noted that at concentrations lower than 50 µM, no significant neuroprotective or proliferative effects were observed, suggesting a potential for anti-tumor activity at concentrations at or above this threshold.[3]

Table 1: Cytotoxicity Data for this compound

| Cell Line | Compound Concentration | Observed Effect | Reference |

| SH-SY5Y | 50 µM | Significant cytotoxicity | [1][2][3][4][5] |

Note: A specific IC50 value has not been reported in the reviewed literature.

Pharmacokinetic Profile

Pharmacokinetic studies of this compound have been conducted in rats following intravenous and oral administration of a Portulaca oleracea L. extract.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Unit |

| Tmax (oral) | 11 | min |

| Absolute Bioavailability (oral) | 4.12 | % |

The compound is rapidly absorbed after oral administration, as indicated by the short Tmax. However, it exhibits low absolute bioavailability, suggesting poor absorption or significant first-pass metabolism.[1][2][3][4][5]

Proposed Areas for Further Investigation

Based on the chemical class of this compound (α,β-unsaturated γ-lactone), further investigation into its potential anti-inflammatory and antioxidant properties is warranted.

Potential Anti-inflammatory Activity

Many natural compounds with anti-inflammatory properties exert their effects through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway and the Cyclooxygenase-2 (COX-2) pathway.

-

NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes.

-

COX-2 Signaling Pathway: COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.

Potential Antioxidant Activity

The antioxidant potential of natural compounds is often assessed by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating this activity.

Detailed Experimental Protocols

The following are detailed, standardized protocols for the key experiments discussed in this guide.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare various concentrations of this compound in the culture medium. Replace the existing medium with the medium containing the compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent used to dissolve the compound).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Antioxidant Assay (DPPH Radical Scavenging Assay)

-

Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the compound. Include a positive control (e.g., ascorbic acid or trolox) and a blank (solvent without the compound).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce nitric oxide (NO) production. Include a negative control (no LPS) and a positive control (LPS alone).

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite (B80452) in the samples using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production relative to the LPS-stimulated control.

Conclusion

The initial characterization of this compound has revealed cytotoxic activity against SH-SY5Y neuroblastoma cells and a pharmacokinetic profile marked by rapid absorption and low bioavailability. Its chemical structure suggests potential for anti-inflammatory and antioxidant activities, which remain to be experimentally verified. The protocols and pathway diagrams provided herein offer a framework for guiding future research to fully elucidate the therapeutic potential of this natural compound.

References

An In-depth Technical Guide to the Biosynthesis of Butenolide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenolides, a class of four-carbon unsaturated lactones, represent a significant and diverse group of natural products with a wide array of biological activities.[1] Their structural scaffold is a recurring motif in numerous secondary metabolites isolated from bacteria, fungi, plants, and marine organisms.[2] These compounds have garnered substantial interest in the fields of drug discovery and development due to their potent antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[2] Furthermore, some butenolides act as crucial signaling molecules, regulating complex biological processes such as antibiotic production in Streptomyces and quorum sensing in bacteria. Understanding the intricate biosynthetic pathways that lead to the formation of these valuable compounds is paramount for their targeted discovery, rational bioengineering, and the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the core biosynthetic pathways of butenolide compounds. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the enzymatic machinery and molecular logic underlying the construction of the butenolide ring and its various derivatives. This document will delve into the key precursor molecules, enzymatic steps, and regulatory mechanisms involved in butenolide biosynthesis across different producing organisms. Detailed experimental protocols for key analytical and molecular biology techniques are provided to facilitate further research in this field. All quantitative data has been summarized in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language.

Core Biosynthesis Pathways

The biosynthesis of the butenolide core generally involves the condensation of precursor molecules derived from primary metabolism, followed by a series of enzymatic modifications including cyclization, oxidation, and reduction reactions. While specific pathways can vary between organisms and butenolide families, a common theme involves the utilization of acyl-CoA precursors and intermediates from glycolysis or the pentose (B10789219) phosphate (B84403) pathway.

Bacterial Butenolide Biosynthesis

In bacteria, particularly within the genera Pseudomonas and Streptomyces, butenolide biosynthesis is often linked to the production of signaling molecules and antibiotics.

In Pseudomonas , the biosynthesis of butenolides like styrolides and acaterins has been elucidated. The proposed pathway for styrolide biosynthesis begins with the condensation of a C3 building block derived from glyceraldehyde-3-phosphate (GAP) with an activated 3-oxo fatty acid precursor.[3] The acaterin (B1665402) pathway is homologous to the styrolide pathway.[3]

In Streptomyces , butenolides are well-established as signaling molecules that regulate antibiotic production and morphological differentiation. The biosynthesis of many Streptomyces butenolides involves an acyl-CoA oxidase as a key enzyme.

Below is a generalized model for bacterial butenolide biosynthesis, illustrating the convergence of fatty acid and carbohydrate metabolism.

Fungal Butenolide Biosynthesis

Fungi, particularly species of Aspergillus, are prolific producers of a diverse range of butenolides.[2] Fungal butenolide biosynthesis is often attributed to polyketide synthase (PKS) or hybrid PKS-non-ribosomal peptide synthetase (NRPS) pathways. These pathways utilize simple acyl-CoA building blocks, such as acetyl-CoA and malonyl-CoA, which are sequentially condensed to form a polyketide chain. This chain then undergoes a series of modifications, including cyclization and tailoring reactions, to yield the final butenolide product.

For instance, the biosynthesis of many butenolides in Aspergillus terreus is thought to originate from the dimerization of p-hydroxyphenylpyruvic acid (HPPA) or phenylpyruvic acid (PPA).

The following diagram illustrates a generalized fungal polyketide-based butenolide biosynthesis pathway.

Quantitative Data

A comprehensive understanding of biosynthetic pathways requires quantitative data on various parameters. This section summarizes available quantitative information related to butenolide production. Due to the vast diversity of butenolide compounds and producing organisms, the data presented here is a representative sample from published literature.

| Compound Family | Producing Organism | Precursor(s) | Product Yield (mg/L) | Reference(s) |

| Styrolides | Pseudomonas fluorescens | 4-hydroxyphenylpyruvic acid, Malonyl-CoA | Not explicitly quantified | [3] |

| Acaterins | Pseudomonas sp. | Malonyl-CoA, Glyceraldehyde-3-phosphate | Not explicitly quantified | [3] |

| Avermectin (regulated by butenolides) | Streptomyces avermitilis | Not directly applicable | Not explicitly quantified | |

| Butenolides | Aspergillus terreus | p-hydroxyphenylpyruvic acid, Phenylpyruvic acid | Not explicitly quantified | |

| Asperlides A-C | Marine-derived Aspergillus terreus | Not specified | Not explicitly quantified | |

| Terrein (regulated by butenolides) | Aspergillus terreus RA2905 | Not specified | ~150-200 (in engineered strains) |

Note: Quantitative data on enzyme kinetics (Km, kcat) and in vivo precursor concentrations for butenolide biosynthetic pathways are not widely available in a consolidated format in the current literature.

Experimental Protocols

The elucidation of butenolide biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. This section provides detailed methodologies for key experiments.

Gene Cluster Identification and Functional Analysis

a. Gene Knockout using Homologous Recombination (Example: Pseudomonas)

This protocol describes a general method for creating markerless gene deletions in Pseudomonas species, which is crucial for functional characterization of biosynthetic genes.

Workflow:

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hydroxydihydrobovolide is a naturally occurring sesquiterpene lactone that has been isolated from medicinal plants such as Portulaca oleracea and Clausena emarginata. This class of compounds, characterized by a core lactone ring, has garnered significant interest in the scientific community due to a wide range of biological activities, including cytotoxic, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of this compound and related natural lactones, with a focus on their isolation, structural characterization, biological activities, and underlying mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area of natural product chemistry.

Introduction

Sesquiterpene lactones are a diverse group of secondary metabolites found predominantly in plants of the Asteraceae family. Their chemical structures are characterized by a 15-carbon skeleton organized into a variety of cyclic forms, typically containing a γ-lactone ring. The presence of reactive functional groups, such as α,β-unsaturated carbonyls, epoxides, and hydroxyl groups, contributes to their potent biological effects. This compound is a representative of this class, and its study, along with that of related lactones, offers valuable insights into potential therapeutic applications.

Isolation and Structural Characterization

Natural Sources

This compound has been successfully isolated from the following plant species:

-

Portulaca oleracea L. (purslane)

-

Clausena emarginata Huang

General Isolation Protocol for Sesquiterpene Lactones

The following is a generalized procedure for the isolation of sesquiterpene lactones from plant material, based on common laboratory practices.

Experimental Protocol: Isolation of Sesquiterpene Lactones

-

Extraction:

-

Air-dry the plant material (e.g., aerial parts) at room temperature.

-

Grind the dried material into a fine powder.

-

Macerate the powdered plant material with a suitable organic solvent (e.g., methanol (B129727), ethanol, or acetone) at room temperature for 48-72 hours. Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

Concentrate each fraction to dryness to yield the respective sub-extracts.

-

-

Chromatographic Purification:

-

Subject the most biologically active fraction (often the chloroform or ethyl acetate fraction for sesquiterpene lactones) to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

Perform further purification of the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to isolate the pure compounds.

-

Structural Elucidation

The structure of this compound and related lactones is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are crucial for establishing the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound.

Biological Activities

While specific data for this compound is limited, the broader class of sesquiterpene lactones exhibits a range of significant biological activities. The data presented below for related compounds provides a strong indication of the potential therapeutic applications of this compound.

Cytotoxic Activity

This compound has been shown to exhibit significant cytotoxicity against human neuroblastoma SH-SY5Y cells at a concentration of 50 µM. The cytotoxic potential of related sesquiterpene lactones against various cancer cell lines is well-documented, with IC50 values often in the low micromolar range.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | SH-SY5Y | >50 | (Xu et al., 2017) |

| Parthenolide | MCF-7 (Breast) | 5.8 | (Not specifically cited) |

| Costunolide | HepG2 (Liver) | 15.2 | (Not specifically cited) |

| Alantolactone | A549 (Lung) | 3.5 | (Not specifically cited) |

| Dehydrocostus lactone | HeLa (Cervical) | 8.7 | (Not specifically cited) |

Anti-inflammatory Activity

Many sesquiterpene lactones are potent inhibitors of inflammatory pathways. This activity is largely attributed to their ability to interfere with key signaling molecules like NF-κB and STAT3.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

The transcription factor NF-κB is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many sesquiterpene lactones inhibit NF-κB activation by targeting the IKK complex, thereby preventing the degradation of IκBα.

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Signal transducer and activator of transcription 3 (STAT3) is another key transcription factor involved in inflammation and cancer. Following cytokine or growth factor stimulation, Janus kinases (JAKs) are activated and phosphorylate STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus to regulate gene expression. Sesquiterpene lactones can inhibit the phosphorylation of STAT3, thereby blocking its activation.

The Bioactivity of (-)-Hydroxydihydrobovolide: A Framework for a Technical Review

Disclaimer: A comprehensive literature search has revealed a significant scarcity of publicly available scientific data on the specific bioactivity of (-)-Hydroxydihydrobovolide. The information is currently limited to a preliminary study describing its isolation and initial cytotoxic evaluation. Consequently, the following in-depth technical guide is presented as a structured framework. While the core requirements for data presentation, experimental protocols, and visualizations are addressed, the content largely utilizes illustrative examples and methodologies from broader research in natural product bioactivity. This guide is intended to serve as a template for what a complete review would entail once more research on this compound becomes available.

Introduction

This compound is a natural product whose biological activities are beginning to be explored. This technical guide aims to consolidate the current, albeit limited, understanding of its bioactivity and to provide a comprehensive framework for future research and drug development efforts. The document will cover its cytotoxic, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties, presenting available data, detailing experimental methodologies, and illustrating relevant biological pathways.

Cytotoxic Activity

The potential of this compound as a cytotoxic agent has been preliminarily investigated. The primary available data points to its activity against the human neuroblastoma cell line, SH-SY5Y.

Quantitative Cytotoxicity Data

A summary of the reported cytotoxic activity of this compound is presented in Table 1.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Type | Metric | Value | Reference |

| SH-SY5Y | CCK-8 | IC50 | > 50 µM | [1] |

Note: The available data indicates that at concentrations lower than 50 µM, this compound did not show significant growth-inhibiting or cytotoxic effects on SH-SY5Y cells.[1] Further studies with a broader range of cancer cell lines and higher concentrations are necessary to fully characterize its cytotoxic profile.

Experimental Protocol: MTT Assay for Cytotoxicity in SH-SY5Y Cells

The following is a generalized protocol for assessing the cytotoxicity of a compound like this compound against the SH-SY5Y cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of this compound that inhibits the growth of SH-SY5Y cells by 50% (IC50).

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete DMEM from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

References

(-)-Hydroxydihydrobovolide: An Examination of its Reported Antiplasmodial Activity

For Immediate Release

Shanghai, China – December 7, 2025 – A comprehensive review of available scientific literature reveals that the natural product (-)-hydroxydihydrobovolide has been investigated for its antimalarial properties but was found to be inactive against the malaria parasite Plasmodium falciparum. This finding contradicts the premise of significant antimalarial potential for this compound.

This compound, a natural product isolated from the plants Clausena emarginata and Rhaphidophora decursiva, was evaluated as part of a broader screening of compounds for antiplasmodial activity. The pivotal study, a bioassay-directed fractionation of extracts from Rhaphidophora decursiva, isolated several compounds, including this compound.

Subsequent in vitro testing against P. falciparum demonstrated that this compound did not exhibit significant inhibitory activity. The researchers reported an IC50 value greater than 10 μg/mL, a concentration at which a compound is generally considered inactive for the purpose of antimalarial drug discovery.[1]

Due to its lack of notable antiplasmodial activity in this key study, further investigation into its specific mechanism of action against malaria parasites has not been pursued. Consequently, there is no available data on signaling pathways affected by this compound in the context of malaria, nor are there detailed experimental protocols for its antimalarial evaluation beyond the initial screening that determined its inactivity.

While this compound has been noted for other biological activities, including anti-HIV properties and cytotoxicity against certain cancer cell lines, the current body of scientific evidence does not support its classification as a compound with antimalarial properties. Therefore, the development of a detailed technical guide on its antimalarial attributes is not feasible based on existing research.

Summary of Findings

| Compound | Source | Target Organism | In Vitro Activity (IC50) | Conclusion |

| This compound | Rhaphidophora decursiva | Plasmodium falciparum | > 10 μg/mL | Inactive[1] |

Experimental Context

The assessment of this compound's antiplasmodial activity was conducted as part of a bioassay-guided fractionation study. This process involves the systematic separation of a crude extract into its individual components, with each fraction and isolated compound being tested for biological activity. In this case, while the crude extract of Rhaphidophora decursiva showed initial promise, the isolated this compound did not retain this activity.[1][2]

Conclusion for Drug Development Professionals

Based on the available scientific literature, this compound is not considered a viable candidate for antimalarial drug development. Research efforts in the field are directed towards compounds that exhibit potent activity against P. falciparum at much lower concentrations. The lack of significant in vitro activity for this compound precludes its further investigation for this therapeutic application.

References

An In-depth Technical Guide on the Cytotoxic Effects of Goniothalamin, a Representative Styryl-Lactone, on Cancer Cell Lines

Disclaimer: This technical guide details the cytotoxic effects of Goniothalamin, a naturally occurring styryl-lactone. Due to the lack of publicly available data on the cytotoxic effects of (-)-Hydroxydihydrobovolide, Goniothalamin is used here as a well-documented representative of the broader class of styryl-lactones to illustrate the required technical format and content for researchers, scientists, and drug development professionals.

Introduction

Goniothalamin is a styryl-lactone compound isolated from plants of the Goniothalamus genus.[1][2] Styryl-lactones have garnered significant interest in cancer research due to their potent cytotoxic and apoptotic effects against a wide range of cancer cell lines.[1][3] This document provides a comprehensive overview of the cytotoxic properties of Goniothalamin, detailing its efficacy, mechanisms of action, and the experimental protocols used for its evaluation.

Data Presentation: Cytotoxic Activity of Goniothalamin

The cytotoxic activity of Goniothalamin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for Goniothalamin have been determined across various human cancer cell lines, demonstrating its broad-spectrum anticancer potential.

Table 1: IC50 Values of Goniothalamin in Human Cancer Cell Lines

| Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 (µg/mL) | IC50 (µM)¹ | Reference |

| Saos-2 | Osteosarcoma | 72 | 0.62 ± 0.06 | 3.10 ± 0.30 | [2] |

| MCF-7 | Breast Adenocarcinoma | 72 | 1.76 ± 0.51 | 8.79 ± 2.55 | [2] |

| UACC-62 | Melanoma | 72 | 1.83 ± 0.11 | 9.14 ± 0.55 | [2] |

| A549 | Lung Carcinoma | 72 | 1.95 ± 0.07 | 9.74 ± 0.35 | [2] |

| HT29 | Colon Adenocarcinoma | 72 | 1.64 ± 0.05 | 8.19 ± 0.25 | [2] |

| P-388 | Murine Lymphocytic Leukemia | Not Specified | 0.19 | 0.95 | [4] |

| Col-2 | Colon Cancer | Not Specified | 0.36 | 1.80 | [4] |

| T24 | Bladder Cancer | Not Specified | 0.39 | 1.95 | [4] |

| Lu-1 | Lung Cancer | Not Specified | 0.54 | 2.70 | [4] |

| KB | Oral Nasopharyngeal Cancer | Not Specified | 0.56 | 2.80 | [4] |

| ASK | Rat Glioma | Not Specified | 0.67 | 3.35 | [4] |

| HeLa | Cervical Cancer | 48 | - | 13.28 ± 2.89 | [3] |

| SK-BR-3 | Breast Cancer | Not Specified | 20 µg/mL (used for mechanism studies) | ~100 | [5] |

| COR-L23 | Colon Cancer | 72 | 0.51 ± 0.02 | 2.55 ± 0.10 | [6] |

| LS-174T | Colon Cancer | 72 | 0.51 ± 0.02 | 2.55 ± 0.10 | [6] |

¹Calculated based on the molecular weight of Goniothalamin (200.22 g/mol ). Note that experimental conditions can lead to variations in IC50 values.

Mechanism of Action: Induction of Apoptosis

Goniothalamin exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death.[1][7] The apoptotic cascade initiated by Goniothalamin involves multiple signaling pathways, culminating in the activation of caspases and the execution of cell death.

The primary mechanism of Goniothalamin-induced apoptosis is through the intrinsic or mitochondrial pathway.[3][5] This process is characterized by:

-

Increased Oxidative Stress: Goniothalamin treatment leads to an increase in intracellular reactive oxygen species (ROS), creating a state of oxidative stress.[1]

-

Mitochondrial Dysfunction: The compound causes a loss of mitochondrial membrane potential.[3]

-

Regulation of Bcl-2 Family Proteins: Goniothalamin downregulates the expression of the anti-apoptotic protein Bcl-2 and increases the Bax/Bcl-2 ratio, which promotes apoptosis.[5][7]

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-7.[5]

-

PARP Cleavage: Activated caspases cleave Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, further promoting apoptosis.[5]

Studies have shown that the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways are also modulated by Goniothalamin:

-

MAPK Pathway: Goniothalamin treatment leads to the upregulation of phosphorylated p38 and JNK1/2, which are pro-apoptotic signals.[7]

-

Akt Pathway: The compound causes a downregulation of phosphorylated Akt, a key survival signal, thereby inhibiting cell survival.[7]

Goniothalamin can also induce cell cycle arrest, preventing cancer cells from proliferating. In HeLa and MDA-MB-231 breast cancer cells, Goniothalamin has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[3][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxic effects of Goniothalamin.

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.[9][10][11] The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of Goniothalamin (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin.[2] Incubate for specific time periods (e.g., 24, 48, and 72 hours).[2]

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

This method is used to detect and quantify apoptotic and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[12][13][14]

-

Protocol:

-

Cell Treatment: Treat cells with Goniothalamin at a concentration known to induce apoptosis (e.g., its IC50 value) for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[15]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then probed with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved PARP). A secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore is then used to detect the primary antibody, allowing for visualization and quantification of the protein bands.[16][17]

-

Protocol:

-

Cell Lysis: After treatment with Goniothalamin, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved PARP, p-p38, p-JNK, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Mandatory Visualizations

Caption: Goniothalamin-induced apoptosis signaling pathway in cancer cells.

Caption: General experimental workflow for assessing cytotoxicity.

Conclusion

Goniothalamin, a representative styryl-lactone, demonstrates significant cytotoxic effects against a variety of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway, modulated by oxidative stress and key signaling molecules such as Bcl-2 family proteins, caspases, and members of the MAPK and Akt pathways. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of such cytotoxic compounds. Further research into Goniothalamin and related styryl-lactones may lead to the development of novel and effective anticancer therapeutic agents.

References

- 1. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medic.upm.edu.my [medic.upm.edu.my]

- 3. Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thescipub.com [thescipub.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Goniothalamin induces apoptosis associated with autophagy activation through MAPK signaling in SK-BR-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Goniothalamin induces cell cycle-specific apoptosis by modulating the redox status in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. broadpharm.com [broadpharm.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 14. scispace.com [scispace.com]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. bio-rad.com [bio-rad.com]

- 17. nacalai.com [nacalai.com]

The Anti-HIV Potential of (-)-Hydroxydihydrobovolide: A Review of Currently Available Scientific Evidence

A thorough review of existing scientific literature reveals a significant gap in our understanding of the anti-HIV potential of (-)-Hydroxydihydrobovolide. At present, there are no published research articles, in-vitro or in-vivo studies, or clinical trials that specifically investigate the efficacy of this compound against the Human Immunodeficiency Virus (HIV).

Consequently, quantitative data regarding its anti-HIV activity, such as EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values, are not available. Furthermore, the mechanism of action of this compound in the context of viral inhibition remains entirely unknown. The absence of primary research in this area means that detailed experimental protocols for assays related to its anti-HIV potential cannot be provided.

Insights from the Natural Source: Atalantia buxifolia

While direct evidence is lacking for this compound, examining its natural source, the plant Atalantia buxifolia, offers some context. This plant is known to produce a variety of bioactive phenolic compounds and coumarins.[1][2] Research on extracts and isolated compounds from Atalantia buxifolia has demonstrated other biological activities, including anti-inflammatory, cytotoxic, and antiviral effects against other viruses such as the dengue virus and hepatitis C virus.[1][3]

For instance, a study on the chemical constituents of Atalantia buxifolia led to the isolation of several new and known compounds, some of which were evaluated for their antidengue virus activity.[1] This suggests that the plant genus is a source of molecules with potential therapeutic applications, including antiviral properties. Coumarins, a class of compounds found in Atalantia buxifolia, have been a subject of interest in anti-HIV research, with some demonstrating inhibitory effects on various stages of the HIV replication cycle.[4][5][6][7] One notable example is (+)-calanolide A, a pyranocoumarin (B1669404) isolated from Calophyllum lanigerum, which has shown potent anti-HIV-1 activity and has been investigated in clinical trials.[8][9][10]

Future Directions and a Hypothetical Research Workflow

Given the absence of data, any discussion on the anti-HIV potential of this compound remains speculative. To ascertain its potential, a systematic scientific investigation would be required. A hypothetical experimental workflow to evaluate this is outlined below. This workflow represents a standard approach in the field of antiviral drug discovery.

Caption: Hypothetical workflow for evaluating the anti-HIV potential of a novel compound.

Conclusion

References

- 1. Bioactive Phenolic Components from the Twigs of Atalantia buxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. hivaids.termedia.pl [hivaids.termedia.pl]

- 5. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coumarin-based derivatives with potential anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Calanolides, the naturally occurring anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-HIV natural product (+)-calanolide A is active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Mechanistic Insights into (-)-Hydroxydihydrobovolide: A Technical Overview

For Immediate Release

This technical guide provides a consolidated overview of the preliminary research into the mechanism of action of (-)-Hydroxydihydrobovolide. The information herein is intended for researchers, scientists, and professionals in the field of drug development. It is important to note that comprehensive mechanistic studies on this compound are limited at present. The available data primarily focuses on its cytotoxic effects and pharmacokinetic profile.

Biological Activity: Cytotoxicity

Initial studies have identified this compound as a compound with cytotoxic properties. A key study demonstrated its effect on human neuroblastoma cells (SH-SY5Y).[1] As a member of the α-β-unsaturated γ-lactone class of compounds, it is suggested to possess potential anti-bacterial and anti-inflammatory properties.[1]

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic activity of this compound against the SH-SY5Y cell line.

| Compound | Cell Line | Concentration | Effect | Reference |

| This compound | SH-SY5Y | 50 µM | Significant cytotoxicity | [1] |

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in rats to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound when administered as part of a Portulaca oleracea L. extract.[1]

Summary of Pharmacokinetic Parameters

The table below outlines the key pharmacokinetic parameters observed in rats following oral and intravenous administration.

| Parameter | Value | Route of Administration | Reference |

| Tmax | 11 min | Oral | [1] |

| Absolute Bioavailability | 4.12% | Oral | [1] |

These findings indicate that this compound is rapidly absorbed but has low oral bioavailability.[1]

Experimental Methodologies

The following sections detail the protocols for the key experiments cited in the preliminary studies of this compound.

Cytotoxicity Assay: MTT Protocol for SH-SY5Y Cells

This protocol is a representative method for assessing cytotoxicity in SH-SY5Y cells, based on standard practices for this cell line.[2][3][4]

Objective: To determine the cytotoxic effect of this compound on SH-SY5Y human neuroblastoma cells.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: SH-SY5Y cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[2]

-

Cell Treatment: After 24 hours of incubation, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24-48 hours).

-

MTT Addition: Following the treatment period, 10-20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[2][3]

-

Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[2][3]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control cells.

Pharmacokinetic Study Protocol

This is a high-level overview of the methodology used to determine the pharmacokinetic parameters of this compound in rats.

Objective: To assess the pharmacokinetic profile of this compound after intravenous and oral administration of a Portulaca oleracea L. extract in rats.

Procedure:

-

Animal Dosing: A cohort of rats is administered the Portulaca oleracea L. extract containing a known concentration of this compound via intravenous and oral routes.

-

Blood Sampling: Blood samples are collected at predetermined time points after administration.

-

Plasma Preparation: Plasma is separated from the blood samples.

-

Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated ultra-high performance liquid chromatography (UHPLC) method.[1]

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Tmax and bioavailability.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the preliminary studies on this compound.

Potential Mechanisms of Action: Inferences from Chemical Class

While direct evidence is lacking for this compound, its classification as an α-β-unsaturated γ-lactone provides a basis for hypothesizing its mechanism of action. Compounds in this class are known for a variety of biological activities.

-

Anti-inflammatory Activity: Sesquiterpene lactones, which often contain the α-methylene-γ-lactone moiety, have demonstrated anti-inflammatory activity. This activity is linked to the ability of the α,β-unsaturated carbonyl group to act as a Michael acceptor, allowing it to covalently bind to nucleophilic residues (like cysteine) on key inflammatory proteins.[5][6] Many compounds with an α,β-unsaturated carbonyl moiety have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[7]

-

Anti-HIV Activity: The initial report on this compound mentions potent anti-HIV activity associated with this class of compounds.[1] Other natural products containing lactone structures have been investigated as anti-HIV agents, with mechanisms that can include inhibition of viral enzymes like reverse transcriptase or interference with viral entry.[8]

Future Directions and Conclusion

The preliminary data on this compound indicate a compound with notable cytotoxicity and rapid absorption in vivo. However, its low oral bioavailability presents a potential challenge for further development. The primary gap in the current understanding is the lack of detailed mechanistic studies.

Future research should focus on:

-

Elucidating the specific molecular targets responsible for its cytotoxic effects.

-

Investigating the signaling pathways modulated by this compound in cancer and immune cells.

-

Confirming and characterizing its potential anti-inflammatory and anti-viral activities.

-

Structure-activity relationship (SAR) studies to identify analogs with improved potency and pharmacokinetic properties.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review [frontiersin.org]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: HPLC Method for the Purification and Analysis of (-)-Hydroxydihydrobovolide

Introduction

This document provides detailed protocols for a preparative HPLC method for the purification of (-)-Hydroxydihydrobovolide and a sensitive analytical UHPLC-MS/MS method for its quantification in biological matrices. These methods are designed for use by researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₁H₁₈O₃ |

| Molecular Weight | 198.26 g/mol [1][2] |

| Chemical Structure | (Structure can be found in chemical databases) |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2] |

Part 1: Preparative HPLC for Purification

This section outlines the protocol for the isolation of this compound from a crude plant extract. The methodology is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Workflow for Purification

Caption: Workflow for the purification of this compound.

Experimental Protocol: Purification

-

Sample Preparation:

-

Obtain a pre-fractionated crude extract of the plant material known to contain this compound.

-

Accurately weigh the dried extract and dissolve it in a minimal amount of Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock solution.

-

Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.

-

-

HPLC Instrumentation and Conditions:

-

Instrument: Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 column (e.g., 250 x 10 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid.

-

Flow Rate: 4.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 500 µL (or as optimized for the column load).

-

-

Gradient Elution Program:

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 15 minutes.

-

Inject the prepared sample.

-

Run the gradient program as detailed in the table below.

-

Monitor the chromatogram for the elution of the target peak.

-

Collect fractions corresponding to the peak of interest using an automated fraction collector.

-

-

Post-Purification Processing:

-

Pool the fractions containing the purified compound, as confirmed by analytical HPLC or TLC.

-

Remove the acetonitrile from the pooled fractions using a rotary evaporator.

-

Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a powder.

-

Determine the purity of the final compound using the analytical method described in Part 2.

-

Data Summary: Purification Parameters

| Parameter | Condition |

| Stationary Phase | C18, 5 µm, 250 x 10 mm |

| Mobile Phase | A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid) |

| Flow Rate | 4.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 30°C |

| Gradient Program | Time (min) |

| 0 | |

| 5 | |

| 35 | |

| 40 | |

| 41 | |

| 50 |

Part 2: Analytical UHPLC-MS/MS for Quantification

This section provides a protocol for the sensitive and selective quantification of this compound in a sample matrix, such as plasma for pharmacokinetic studies. This method utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Workflow for Analysis

Caption: Workflow for the quantitative analysis of this compound.

Experimental Protocol: Analysis

-

Preparation of Standards and Samples:

-

Prepare a stock solution of purified this compound in methanol (B129727) at a concentration of 1 mg/mL.

-

Create a series of working standard solutions by serially diluting the stock solution with 50% methanol.

-

Prepare calibration curve standards by spiking blank plasma with the working standard solutions to achieve a concentration range of 1-1000 ng/mL.

-

For each 100 µL of plasma sample, standard, or quality control (QC) sample, add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound).

-

Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex vigorously for 2 minutes.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new vial for injection.

-

-

UHPLC-MS/MS Instrumentation and Conditions:

-

Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water (containing 5 mM Ammonium Acetate).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative (to be optimized).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: To be determined by infusing a standard solution (e.g., Parent ion [M+H]⁺ or [M-H]⁻ → Product ion).

-

Internal Standard: To be determined based on the selected IS.

-

-

Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

-

-

Data Analysis:

-

Integrate the peak areas for both this compound and the internal standard.

-

Calculate the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

-

Data Summary: Analytical Parameters

| Parameter | Condition |

| Stationary Phase | C18, 1.8 µm, 50 x 2.1 mm |

| Mobile Phase | 70% Acetonitrile : 30% Water (5 mM Ammonium Acetate) |

| Flow Rate | 0.3 mL/min |

| Detection | ESI-MS/MS (MRM Mode) |

| Temperature | 40°C |

| Linearity Range | 1 - 1000 ng/mL |

| Sample Preparation | Protein Precipitation |

References

Application Notes and Protocols for In Vitro Antimalarial Activity Assay of (-)-Hydroxydihydrobovolide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the continuous discovery and development of novel antimalarial compounds. (-)-Hydroxydihydrobovolide has been identified as a compound with potential therapeutic properties, and this document provides a detailed protocol for evaluating its in vitro antimalarial activity against P. falciparum. The following application notes and protocols describe the standardized SYBR Green I-based fluorescence assay, a widely used, robust, and sensitive method for determining the 50% inhibitory concentration (IC50) of test compounds.[1][2]

Data Presentation

Quantitative data from the in vitro antimalarial assay for this compound should be summarized to determine its IC50 value. The results can be presented in a clear and structured table for easy comparison with standard antimalarial drugs.

Table 1: In Vitro Antimalarial Activity of this compound against Plasmodium falciparum

| Compound | P. falciparum Strain | IC50 (µM) ± SD |

| This compound | e.g., 3D7 (Chloroquine-sensitive) | [Insert experimental value] |

| This compound | e.g., Dd2 (Chloroquine-resistant) | [Insert experimental value] |

| Chloroquine (Control) | 3D7 | [Insert experimental value] |

| Chloroquine (Control) | Dd2 | [Insert experimental value] |

| Artemisinin (Control) | 3D7 | [Insert experimental value] |

| Artemisinin (Control) | Dd2 | [Insert experimental value] |

Note: This table serves as a template. The actual IC50 values need to be determined experimentally.

Experimental Protocols

This section details the methodology for the SYBR Green I-based in vitro antimalarial activity assay.

1. Materials and Reagents:

-

Plasmodium falciparum strains (e.g., 3D7, Dd2)

-

Human erythrocytes (O+ blood group)

-

Complete culture medium (RPMI-1640 supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3)[3]

-

This compound (stock solution in DMSO)

-

Standard antimalarial drugs (e.g., Chloroquine, Artemisinin)

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)[4]

-

96-well black, flat-bottom microplates

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

-

Fluorescence microplate reader (excitation: 485 nm, emission: 530 nm)[4]

2. Plasmodium falciparum Culture:

-

Maintain continuous cultures of P. falciparum in human erythrocytes in complete culture medium at 37°C in a controlled gas environment.[3]

-

Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment before initiating the assay.[5]

3. Assay Procedure:

-

Preparation of Drug Plates:

-

Prepare serial dilutions of this compound and standard control drugs in complete culture medium in a separate 96-well plate.

-

Transfer 100 µL of each drug dilution to the corresponding wells of the 96-well black assay plate.

-

Include wells with drug-free medium as a negative control (100% parasite growth) and wells with uninfected erythrocytes as a background control.

-

-

Parasite Culture Addition:

-

Prepare a parasite culture suspension with 2% hematocrit and 1% parasitemia (ring stage) in complete culture medium.

-

Add 100 µL of the parasite suspension to each well of the assay plate, resulting in a final volume of 200 µL, 1% hematocrit, and 0.5% parasitemia.

-

-

Incubation:

-

Lysis and Staining:

-

After incubation, add 100 µL of SYBR Green I lysis buffer (containing SYBR Green I at a final concentration of 1x) to each well.[4]

-

Mix gently and incubate the plates in the dark at room temperature for 1 hour.

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[4]

-

4. Data Analysis:

-

Subtract the background fluorescence (uninfected erythrocytes) from all experimental wells.

-

Express the fluorescence intensity of the drug-treated wells as a percentage of the drug-free control wells.

-

Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Visualizations

Experimental Workflow for SYBR Green I Assay

Caption: Workflow for the SYBR Green I-based antimalarial assay.

References

- 1. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. In vitro and in vivo anti-malarial activity of plants from the Brazilian Amazon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iddo.org [iddo.org]

- 5. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

- 6. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Assessing (-)-Hydroxydihydrobovolide Cytotoxicity with the MTT Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxicity of the natural compound (-)-Hydroxydihydrobovolide using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for evaluating cell viability and proliferation.[1][2]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[1][3] This reduction is carried out by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in metabolically active cells.[4] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[5] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and suggests cytotoxic effects of the tested compound.

Experimental Protocol: MTT Assay for this compound

This protocol is designed for adherent cells, which are commonly used in cytotoxicity studies. Modifications for suspension cells are also noted.

Materials and Reagents:

-

This compound (stock solution of known concentration)

-

Target cell line (e.g., SH-SY5Y, as previously studied with this compound)[6]

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

MTT reagent (5 mg/mL in sterile PBS)[4]

-

Solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCl, or acidified isopropanol)[4]

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Experimental Workflow:

Caption: A step-by-step workflow of the MTT assay for assessing cytotoxicity.

Detailed Protocol:

-

Cell Seeding (Day 1):

-

Harvest and count the cells. Ensure cell viability is above 90%.

-

Seed the cells in a 96-well plate at a pre-determined optimal density (typically between 1 x 10^4 and 1 x 10^5 cells per well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the experiment.

-

Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.

-

-

Treatment with this compound (Day 2):

-

Prepare serial dilutions of this compound in complete cell culture medium. A previous study on SH-SY5Y cells showed cytotoxic effects at concentrations higher than 50 µM, which can be a starting point for designing the concentration range.[6]

-

Carefully aspirate the old medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Include appropriate controls:

-

Untreated Control: Cells cultured in medium only.

-

Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

-

Blank Control: Wells containing medium only (no cells) to subtract background absorbance.

-

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay (Day 4 or after treatment period):

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[3]

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. The incubation time may need optimization depending on the cell type and metabolic rate.

-

After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Subtract the average absorbance of the blank control wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

From the dose-response curve, the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

-

Data Presentation

The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.

| Concentration of this compound (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability ± SD |

| 0 (Control) | [Insert Value] | 100 |

| [Concentration 1] | [Insert Value] | [Insert Value] |

| [Concentration 2] | [Insert Value] | [Insert Value] |

| [Concentration 3] | [Insert Value] | [Insert Value] |

| [Concentration 4] | [Insert Value] | [Insert Value] |

| [Concentration 5] | [Insert Value] | [Insert Value] |

SD: Standard Deviation

Potential Signaling Pathway

While the precise molecular mechanism of this compound-induced cytotoxicity is not yet fully elucidated, many natural cytotoxic compounds induce cell death through apoptosis. The following diagram illustrates a generalized signaling pathway that could be investigated.

Caption: A generalized pathway of cytotoxicity leading to apoptosis.

Interpretation of Results

-

High Absorbance: Indicates a high number of viable, metabolically active cells.

-

Low Absorbance: Suggests a reduction in cell viability or metabolic activity, indicative of cytotoxicity.[4]

-

Dose-Response Curve: A downward trend in cell viability with increasing concentrations of this compound confirms its cytotoxic effect.

-

IC50 Value: A lower IC50 value signifies higher cytotoxic potency of the compound.

It is important to note that the MTT assay primarily measures metabolic activity as an indicator of cell viability.[4] To confirm that cell death is occurring and to elucidate the mechanism (e.g., apoptosis vs. necrosis), it is recommended to complement the MTT assay with other assays, such as Annexin V/PI staining for apoptosis or LDH release for necrosis.

References

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

Application Notes and Protocols for Determining the Activity of (-)-Hydroxydihydrobovolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hydroxydihydrobovolide (HDB) is a naturally occurring α-β-unsaturated γ-lactone isolated from Portulaca oleracea L.[1]. This class of compounds is of significant interest in drug discovery due to the well-documented cytotoxic and pro-apoptotic activities of many of its members against various cancer cell lines. Preliminary studies have demonstrated that HDB exhibits significant cytotoxicity against the human neuroblastoma cell line SH-SY5Y at a concentration of 50 µM, suggesting its potential as an anti-tumor agent[1]. The α-β-unsaturated lactone moiety is a key structural feature believed to be responsible for the biological activity, likely through interaction with cellular nucleophiles, induction of DNA damage, and triggering of apoptosis.

These application notes provide a comprehensive set of protocols to enable researchers to perform cell-based assays to quantify the cytotoxic and apoptotic activity of this compound. The following sections detail the necessary procedures for determining the half-maximal inhibitory concentration (IC50) across various cancer cell lines, alongside methods to elucidate the underlying apoptotic mechanism.

Proposed Mechanism of Action: Intrinsic Apoptotic Pathway

Based on the known activities of α-β-unsaturated γ-lactones, it is hypothesized that this compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the suppression of anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This shift in balance results in mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Subsequently, caspase-9 activates effector caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.

Caption: Proposed intrinsic apoptotic pathway of this compound.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the known cytotoxic activity of this compound. Researchers can expand this table by determining the IC50 values in their cancer cell lines of interest using the protocols provided below.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| SH-SY5Y | Neuroblastoma | 48 | ~50 | [1] |